![molecular formula C19H17FN2O2S B2820591 N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-methoxybenzamide CAS No. 896606-98-7](/img/structure/B2820591.png)
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-methoxybenzamide” is a chemical compound . It is a fentanyl analogue, which is a family of compounds that includes both compounds developed by pharmaceutical companies for legitimate medical use, and those which have been sold as designer drugs .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For example, the hydrazinolysis of a phthalimide derivative led to the deprotected parent compound, which was subsequently methylated, dimethylated, acylated, and carbamoylated to deliver adducts .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental analysis) . The 3D structure of similar compounds may be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, the reactions synthesizing fentanyl, acetylfentanyl, butyrylfentanyl, and benzoylfentanyl have been numerated .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, “Benzamide, N-(4-fluorophenyl)-2-bromo-” has a molecular weight of 294.119 and a refractive index of n20/D 1.5002 (lit.) .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Screening
A series of thiazole derivatives, including structures related to N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-methoxybenzamide, have been synthesized and screened for their antimicrobial properties. These compounds demonstrated significant inhibitory activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi, suggesting their potential therapeutic applications in treating microbial diseases (Desai, Rajpara, & Joshi, 2013).
Anticonvulsant Activity
Another study explored the synthesis of thiazolidinone derivatives as potential anticonvulsant agents. These compounds were found to possess considerable anticonvulsant activity, highlighting the role of the thiazole core in contributing to pharmacological effects relevant to the treatment of convulsive disorders. The study identifies the benzodiazepine receptor as a key target, providing a foundation for further exploration of similar compounds in neurological research (Faizi et al., 2017).
Molecular Structure and Intermolecular Interactions
Research on the molecular structure of closely related compounds, including benzamide derivatives, offers insights into their chemical behavior and interaction patterns. Such studies are crucial for understanding how these compounds interact with biological targets and can inform the design of new molecules with enhanced efficacy and specificity (Karabulut et al., 2014).
Photo-degradation and Stability
The photo-degradation behavior of thiazole-containing pharmaceuticals has been studied to understand their stability under light exposure. This research is essential for assessing the shelf-life and storage conditions of drugs containing thiazole derivatives. The findings contribute to the development of more stable formulations, ensuring the drugs' efficacy and safety over time (Wu, Hong, & Vogt, 2007).
Antimicrobial and Antioxidant Studies
Further investigations into thiazole derivatives have demonstrated their antimicrobial and antioxidant capabilities. This dual functionality suggests potential applications in preventing or treating infections while also combating oxidative stress, a factor in many chronic diseases. Such research underscores the versatility of thiazole derivatives in medicinal chemistry (Raghavendra et al., 2016).
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways . For example, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Pharmacokinetics
The solubility of a compound in water, alcohol, and ether, as well as its specific gravity, can impact its bioavailability . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been associated with a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of a compound .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c1-24-17-4-2-3-14(11-17)18(23)21-10-9-16-12-25-19(22-16)13-5-7-15(20)8-6-13/h2-8,11-12H,9-10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNNFXVYWPWPAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Cyclopropyl-5-methylphenyl)-(9-prop-2-ynyl-1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2820508.png)
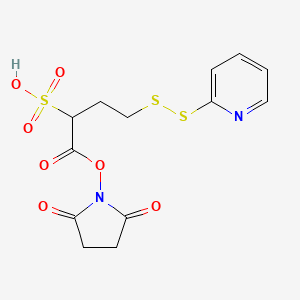
![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(2-(tert-butoxy)ethoxy)-N-methylnicotinamide](/img/structure/B2820511.png)
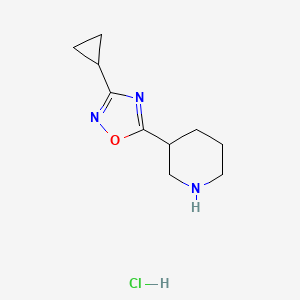
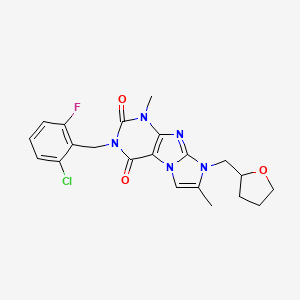
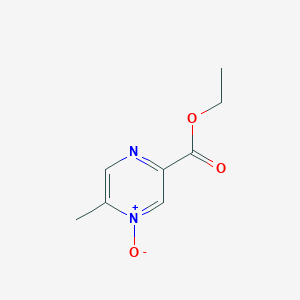
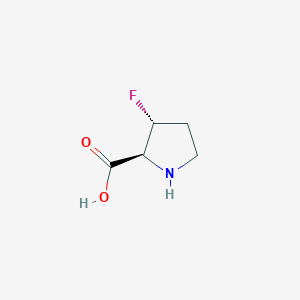



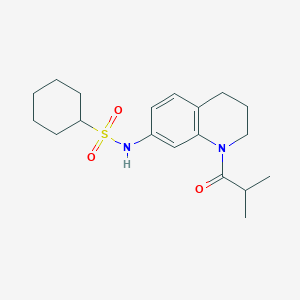
![(4Ar,7aR)-3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylic acid;hydrochloride](/img/structure/B2820526.png)

